

Synthesis Protocol for 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

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Abstract

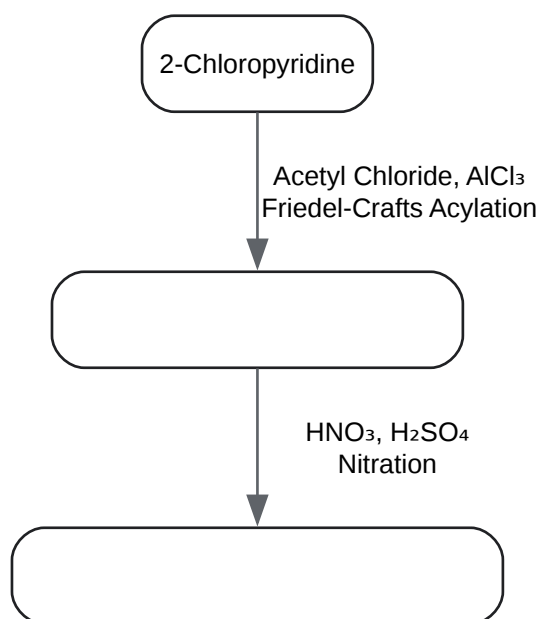
This application note provides a comprehensive and detailed protocol for the synthesis of **1-(6-chloro-5-nitropyridin-3-yl)ethanone**, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of 2-chloropyridine to yield 1-(6-chloropyridin-3-yl)ethanone, followed by a regioselective nitration to afford the final product. This document outlines the detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods. All quantitative data is summarized in tables for clarity, and a visual representation of the synthetic workflow is provided using a Graphviz diagram.

Introduction

Pyridine derivatives are fundamental building blocks in medicinal chemistry, forming the core structure of numerous therapeutic agents. The title compound, **1-(6-chloro-5-nitropyridin-3-yl)ethanone**, incorporates several key functional groups that make it a versatile precursor for further chemical modifications. The presence of the chloro, nitro, and acetyl groups offers multiple reaction sites for the construction of more complex molecules, particularly in the discovery of novel drug candidates. This protocol details a reliable and reproducible method for the preparation of this important synthetic intermediate.

Synthesis Pathway

The synthesis of **1-(6-chloro-5-nitropyridin-3-yl)ethanone** is achieved through a two-step reaction sequence as illustrated below.



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Figure 1: Synthetic workflow for **1-(6-Chloro-5-nitropyridin-3-yl)ethanone**.

Experimental Protocols

Step 1: Synthesis of 1-(6-Chloropyridin-3-yl)ethanone

This procedure describes the Friedel-Crafts acylation of 2-chloropyridine.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
2-Chloropyridine	113.55	11.35 g	0.10
Acetyl chloride	78.50	8.64 g (7.8 mL)	0.11
Anhydrous Aluminum Chloride (AlCl ₃)	133.34	14.67 g	0.11
Dichloromethane (DCM), anhydrous	-	150 mL	-
Ice	-	As needed	-
1 M Hydrochloric acid (HCl)	-	100 mL	-
Saturated sodium bicarbonate (NaHCO ₃) solution	-	100 mL	-
Brine	-	50 mL	-
Anhydrous magnesium sulfate (MgSO ₄)	-	As needed	-

Procedure:

- To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (14.67 g, 0.11 mol) and anhydrous dichloromethane (100 mL).
- Cool the suspension to 0 °C using an ice bath.
- Slowly add acetyl chloride (8.64 g, 0.11 mol) to the stirred suspension.
- After the addition is complete, add 2-chloropyridine (11.35 g, 0.10 mol) dropwise over 30 minutes, maintaining the temperature at 0 °C.

- After the addition of 2-chloropyridine, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 1 M HCl (100 mL).
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(6-chloropyridin-3-yl)ethanone.

Expected Yield and Physical Properties:

Compound	Appearance	Yield (%)	Melting Point (°C)
1-(6-Chloropyridin-3-yl)ethanone	White to off-white solid	65-75	74-76

Step 2: Synthesis of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone

This procedure describes the regioselective nitration of 1-(6-chloropyridin-3-yl)ethanone.

Materials:

Reagent	Molar Mass (g/mol)	Quantity	Moles
1-(6-Chloropyridin-3-yl)ethanone	155.58	7.78 g	0.05
Concentrated Sulfuric Acid (H ₂ SO ₄ , 98%)	-	25 mL	-
Fuming Nitric Acid (HNO ₃ , >90%)	-	5 mL	-
Ice	-	As needed	-
Saturated sodium bicarbonate (NaHCO ₃) solution	-	As needed	-
Ethyl acetate	-	150 mL	-
Brine	-	50 mL	-
Anhydrous sodium sulfate (Na ₂ SO ₄)	-	As needed	-

Procedure:

- In a 100 mL round-bottom flask, carefully add 1-(6-chloropyridin-3-yl)ethanone (7.78 g, 0.05 mol) in portions to concentrated sulfuric acid (25 mL) while cooling in an ice bath.
- Stir the mixture until all the solid has dissolved.
- Cool the solution to 0-5 °C.
- Slowly add fuming nitric acid (5 mL) dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
- After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60 °C for 2 hours.
- Monitor the reaction by TLC until the starting material is consumed.

- Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
- Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine (50 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Recrystallize the crude solid from ethanol to yield pure **1-(6-chloro-5-nitropyridin-3-yl)ethanone**.

Expected Yield and Physical Properties:

Compound	Appearance	Yield (%)	Melting Point (°C)
1-(6-Chloro-5-nitropyridin-3-yl)ethanone	Pale yellow solid	70-80	98-100

Characterization Data

1-(6-Chloro-5-nitropyridin-3-yl)ethanone

Analysis	Data
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	9.05 (d, J=2.0 Hz, 1H), 8.65 (d, J=2.0 Hz, 1H), 2.70 (s, 3H).
¹³ C NMR (101 MHz, CDCl ₃) δ (ppm)	194.5, 151.0, 148.5, 142.0, 131.5, 125.0, 27.0.
Mass Spec. (ESI) m/z	201.0 [M+H] ⁺ , 203.0 [M+H+2] ⁺ .

Safety Precautions

- All manipulations should be performed in a well-ventilated fume hood.
- Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
- Concentrated acids (sulfuric and nitric acid) are highly corrosive and strong oxidizing agents. Handle with extreme care.
- Anhydrous aluminum chloride is corrosive and reacts violently with water.
- Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of **1-(6-chloro-5-nitropyridin-3-yl)ethanone**. The protocol is well-defined, with clear instructions for reagent handling, reaction conditions, and purification, making it suitable for implementation in a research or drug development setting. The characterization data provided will aid in the confirmation of the final product's identity and purity.

- To cite this document: BenchChem. [Synthesis Protocol for 1-(6-Chloro-5-nitropyridin-3-yl)ethanone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b155244#synthesis-protocol-for-1-6-chloro-5-nitropyridin-3-yl-ethanone\]](https://www.benchchem.com/product/b155244#synthesis-protocol-for-1-6-chloro-5-nitropyridin-3-yl-ethanone)

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com